4-((Dimethylphenyl)azo)-1-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Dimethylphenyl)azo)-1-naphthol, also known as Sudan II, is an azo dye characterized by its vivid red color. Azo dyes are a class of compounds bearing the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl. Sudan II is primarily used as a dye for coloring oils, waxes, and plastics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylphenyl)azo)-1-naphthol typically involves the diazotization of 2,4-dimethylaniline followed by azo coupling with 1-naphthol. The reaction conditions include maintaining a low temperature during diazotization to ensure the stability of the diazonium salt. The azo coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond .
Industrial Production Methods
Industrial production of Sudan II involves similar synthetic routes but on a larger scale. Continuous flow synthesis in microreactors has been explored to optimize the reaction conditions and improve yield. This method allows for better control over reaction parameters and reduces the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-((Dimethylphenyl)azo)-1-naphthol undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of azoxy compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4-((Dimethylphenyl)azo)-1-naphthol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye synthesis and reactions.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various substrates.
Industry: Widely used as a dye in the textile, plastic, and cosmetic industries.
Wirkmechanismus
The mechanism of action of 4-((Dimethylphenyl)azo)-1-naphthol involves its interaction with molecular targets through its azo group. The compound can undergo tautomerization, which affects its binding properties. The azo group can interact with nucleophiles, leading to various chemical transformations. The pathways involved include electron transfer and radical formation, which are crucial for its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sudan I: Another azo dye with a similar structure but different substituents on the aromatic rings.
Sudan III: Similar to Sudan II but with additional methyl groups on the naphthol ring.
Sudan IV: Contains additional ethyl groups, leading to different solubility and staining properties.
Uniqueness
4-((Dimethylphenyl)azo)-1-naphthol is unique due to its specific substituents, which confer distinct chemical and physical properties. Its vivid red color and stability make it particularly useful in various industrial applications compared to other azo dyes .
Eigenschaften
CAS-Nummer |
85136-31-8 |
---|---|
Molekularformel |
C18H16N2O |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
4-[(2,3-dimethylphenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C18H16N2O/c1-12-6-5-9-16(13(12)2)19-20-17-10-11-18(21)15-8-4-3-7-14(15)17/h3-11,21H,1-2H3 |
InChI-Schlüssel |
BBIIRLWNQVIANV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)N=NC2=CC=C(C3=CC=CC=C32)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.